molecular formula C18H20N2O B13876807 N-phenyl-N-piperidin-4-ylbenzamide

N-phenyl-N-piperidin-4-ylbenzamide

Cat. No.: B13876807
M. Wt: 280.4 g/mol
InChI Key: VSPPLQWYLDZMSK-UHFFFAOYSA-N
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Description

N-phenyl-N-piperidin-4-ylbenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities

Preparation Methods

The synthesis of N-phenyl-N-piperidin-4-ylbenzamide typically involves the reaction of piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

N-phenyl-N-piperidin-4-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-phenyl-N-piperidin-4-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-N-piperidin-4-ylbenzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-phenyl-N-piperidin-4-ylbenzamide can be compared with other piperidine derivatives such as:

    N-phenyl-N-piperidin-4-ylpropionamide: Similar in structure but with a propionamide group instead of a benzamide group.

    N-phenethyl-4-piperidinone: A derivative with a phenethyl group attached to the piperidine ring. These compounds share similar chemical properties but may differ in their biological activities and applications.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

N-phenyl-N-piperidin-4-ylbenzamide

InChI

InChI=1S/C18H20N2O/c21-18(15-7-3-1-4-8-15)20(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19H,11-14H2

InChI Key

VSPPLQWYLDZMSK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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